N-(2-Nitrophenyl)hydrazinecarbothioamide
Overview
Description
N-(2-Nitrophenyl)hydrazinecarbothioamide is a derivative of hydrazinecarbothioamide, which is a class of compounds known for their ability to form complexes with various metals. These compounds are characterized by the presence of a thioamide group (-CSNH2) and a hydrazine moiety (-NHNH2), which can act as ligands in coordination chemistry. The specific compound of interest, while not directly studied in the provided papers, is related to the various hydrazinecarbothioamide derivatives that have been synthesized and characterized for their potential applications in fields such as catalysis, material science, and medicine.
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives typically involves the reaction of an isothiocyanate with hydrazine hydrate, as seen in the preparation of N-(3-Chlorophenyl)hydrazinecarbothioamide . This method can be adapted to synthesize this compound by reacting 2-nitrophenyl isothiocyanate with hydrazine hydrate under similar conditions. The reaction is generally carried out in a suitable solvent such as 2-propanol or ethanol, and the product can be further modified by condensation with various aldehydes to yield a range of arylidene derivatives .
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives is characterized by the coordination of the sulfur and azomethine nitrogen atoms to metal centers. The ligands can exist in different tautomeric forms, such as thiolate or thione, depending on the metal and the coordination environment . The geometry around the metal center can vary from square planar to octahedral, influenced by the nature of the ligand and the metal ion . The presence of substituents on the phenyl ring, such as a nitro group, can affect the electronic properties of the ligand and consequently its coordination behavior.
Chemical Reactions Analysis
Hydrazinecarbothioamide derivatives participate in various chemical reactions, primarily as ligands forming complexes with transition metals. These complexes exhibit diverse chemical reactivity depending on the metal and the ligand's electronic properties. For example, complexes with cobalt(III) and nickel(II) have been synthesized and characterized, showing different geometries and spectroscopic properties . The presence of a nitro group in this compound could introduce additional reactivity, such as redox chemistry, which could be explored in future studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinecarbothioamide derivatives and their metal complexes are determined by various spectroscopic and analytical techniques. These compounds typically exhibit characteristic IR bands due to the azomethine (-C=N-) and thioamide (-C
Scientific Research Applications
Antimicrobial Activity : A study by AlJahdali, M. (2013) on novel thiosemicarbazone compounds, closely related to N-(2-Nitrophenyl)hydrazinecarbothioamide, demonstrated antimicrobial properties. These compounds and their Nickel(II) complexes were synthesized and showed effectiveness in inhibiting microbial growth (AlJahdali, 2013).
DNA/Protein Binding and Anticancer Activity : Muralisankar et al. (2016) researched N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide and its copper(II)/nickel(II) complexes. These compounds exhibited significant DNA/protein binding and demonstrated DNA cleavage without an external agent. Notably, they showed potent in vitro cytotoxicity against lung cancer cell lines, marking them as potential anticancer agents (Muralisankar et al., 2016).
Molecular Docking Studies for Antibacterial Applications : In 2018, Abu-Melha, S. synthesized and characterized N-(pyridin-2-yl)hydrazinecarbothioamide, a compound structurally similar to this compound. The study involved molecular docking against E. coli and S. aureus, indicating potential antibacterial applications (Abu-Melha, 2018).
Antioxidant and Urease Inhibition Activities : A study by Khan, I. et al. (2010) synthesized derivatives of hydrazinecarbothioamide and assessed them for antioxidant and urease inhibition activities. Some derivatives exhibited superior antioxidant activity and potent urease inhibitory activities, which are important in medicinal chemistry (Khan et al., 2010).
Catalytic and Sensor Applications : Tarai, A. & Baruah, J. (2018) investigated mononuclear complexes of divalent nickel and zinc with hydrazinecarbothioamide derivatives. Their study revealed potential applications in catalytic reactions and as sensors for detecting certain ions (Tarai & Baruah, 2018).
Fluorescent Probes for Iron Detection : A study by Marenco, M. J. C. et al. (2012) used a derivative of hydrazinecarbothioamide as a fluorescent sensor for Fe(III) in aqueous solutions. This highlights its potential use in detecting and quantifying iron in environmental and biological samples (Marenco et al., 2012).
Inhibition of Corrosion : Ebenso, E. et al. (2010) explored the inhibition potentials of thiosemicarbazides, similar to this compound, for preventing corrosion of mild steel in acidic medium. Their findings suggest these compounds as effective corrosion inhibitors (Ebenso et al., 2010).
Electrochemical Sensing Applications : Beitollahi, H. et al. (2008) developed a modified electrode using a derivative of hydrazinecarbothioamide for the selective detection of epinephrine, indicating its use in sensitive and selective electrochemical sensors (Beitollahi et al., 2008).
properties
IUPAC Name |
1-amino-3-(2-nitrophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c8-10-7(14)9-5-3-1-2-4-6(5)11(12)13/h1-4H,8H2,(H2,9,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSGXHUQNKDYPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397582 | |
Record name | N-(2-Nitrophenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73305-12-1 | |
Record name | N-(2-Nitrophenyl)hydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73305-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Nitrophenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Nitrophenyl)-3-thiosemicarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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